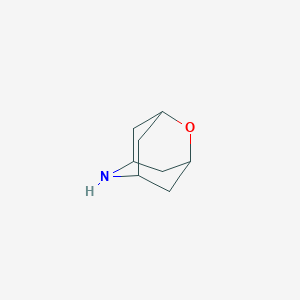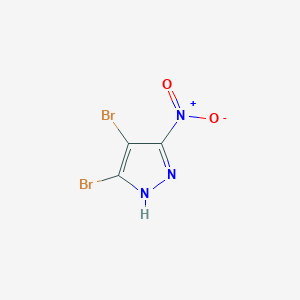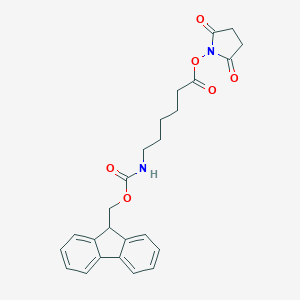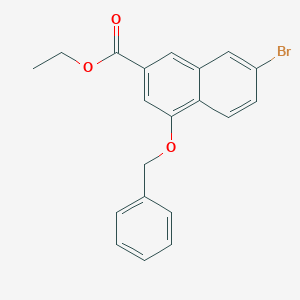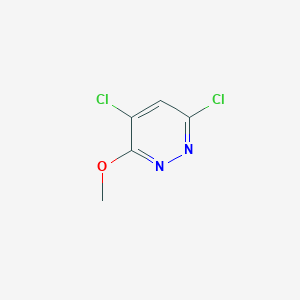
1-Aminonaphthalene-2-carboxaldehyde
Descripción general
Descripción
1-Aminonaphthalene-2-carboxaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is used for research purposes.
Synthesis Analysis
The synthesis of 1-Aminonaphthalene-2-carboxaldehyde involves various methods. One approach is through the Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . Another method involves the reactions of the aryllithium species, generated from 2,7 and t-BuLi or BuLi, with DMF .
Molecular Structure Analysis
The molecular structure of 1-Aminonaphthalene-2-carboxaldehyde consists of 11 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .
Chemical Reactions Analysis
1-Aminonaphthalene-2-carboxaldehyde undergoes Friedländer-type condensation with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters . It also reacts with 2-alkynylbenzonitriles in a tandem reaction to form 1-aminonaphthalene-2-carboxylates .
Physical And Chemical Properties Analysis
1-Aminonaphthalene-2-carboxaldehyde has a density of 1.245±0.06 g/cm3 and a boiling point of 364.2±25.0 °C .
Aplicaciones Científicas De Investigación
Chiral Ligands in Lewis-Acid-Catalyzed Reactions
1-Aminonaphthalene-2-carboxaldehyde derivatives have been studied for their use as chiral ligands in asymmetric Lewis-acid-catalyzed reactions. Specifically, Schiff bases of dipeptides containing α-substituted amino acids were tested as complexes in these reactions, showing moderate enantioselectivity in certain cases (Kaptein et al., 2010).
Complexes with Transition Metal Ions
Research has also been conducted on 1-Aminonaphthalene-2-carboxaldehyde (referred to as 2-hydroxynaphthalene-1-carboxaldehyde) complexes with various transition metal ions. These complexes, with metals like Chromium, Iron, Ruthenium, and others, have been characterized, providing insights into their spectral and magnetic properties (Mostafa, 1998).
Synthesis of Naphthalene Amino Esters and Arylnaphthalene Lactone Lignans
The compound plays a role in the synthesis of naphthalene amino esters and arylnaphthalene lactone lignans, demonstrating its utility in organic synthesis and the creation of complex molecular structures (He, Zhang, & Fan, 2014).
Carbopalladation of Nitriles
In the realm of organic chemistry, 1-Aminonaphthalene-2-carboxaldehyde is involved in the carbopalladation of nitriles, a process crucial for the synthesis of 3,4-disubstituted 2-aminonaphthalenes and certain benzoxazine derivatives. This highlights its role in facilitating complex chemical reactions (Tian, Pletnev, & Larock, 2003).
Synthesis of Conjugated Polymers
The compound is utilized in the synthesis of new conjugated polymers with Schiff base structures containing pyrrolyl and naphthalene moieties. This is significant in the development of materials with good thermal properties and potential applications in polymer science (Simionescu et al., 1998).
Electroorganic Reactions
Electroorganic reactions involving 1-Aminonaphthalene-2-carboxaldehyde derivatives show promise in converting certain naphthalenes into aldehydes or ketones, contributing to the field of electrochemistry and organic synthesis (Utley & Rozenberg, 2003).
Synthesis of Poly(1-Aminonaphthalene)
The chemical is used in the synthesis of poly(1-aminonaphthalene), a polymer with promising electrical conductivity and molecular properties, indicating potential applications in materials science and electronics (Moon et al., 1993).
Enantioselective Sensing of Chiral Carboxylic Acids
1-Aminonaphthalene-2-carboxaldehyde derivatives have been used for the enantioselective sensing of chiral carboxylic acids, including amino acids. This application is significant in analytical chemistry for detecting and quantifying specific molecules (Mei & Wolf, 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-aminonaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWBDGBNINXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451208 | |
| Record name | 1-amino-2-naphthalenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminonaphthalene-2-carboxaldehyde | |
CAS RN |
176853-41-1 | |
| Record name | 1-amino-2-naphthalenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









